1-(2-chlorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}methanesulfonamide
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Description
1-(2-chlorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}methanesulfonamide is a useful research compound. Its molecular formula is C19H20ClN3O2S and its molecular weight is 389.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 389.0964758 g/mol and the complexity rating of the compound is 531. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei , which are the causative agents of leishmaniasis and malaria, respectively . These pathogens can be transmitted through the bite of sandflies and mosquitoes .
Mode of Action
The compound interacts with its targets by fitting into the LmPTR1 pocket (active site) of the pathogen . This interaction is characterized by a lower binding free energy, which indicates a strong and favorable interaction .
Biochemical Pathways
The compound affects the biochemical pathways of the pathogens by inhibiting their growth and proliferation
Pharmacokinetics
The compound has been evaluated for its in vitro antileishmanial and in vivo antimalarial activities , suggesting that it has good bioavailability.
Result of Action
The compound displays superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Biochemical Analysis
Biochemical Properties
1-(2-chlorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}methanesulfonamide plays a crucial role in biochemical reactions. It interacts with mitochondrial cytochrome-bc1 complex, inhibiting its function . This interaction disrupts the electron transport chain, leading to a decrease in ATP production. Additionally, it acts as an antifungal agent by inhibiting the growth and reproduction of fungi . The compound’s interaction with enzymes such as cytochrome P450 also affects its metabolic pathways .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. It influences cell function by disrupting cell signaling pathways and altering gene expression . The compound’s impact on cellular metabolism includes the inhibition of mitochondrial respiration, leading to reduced energy production . This can result in cellular stress and apoptosis in certain cell types .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to the cytochrome-bc1 complex, inhibiting its activity and disrupting the electron transport chain . This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) levels . The compound also affects gene expression by modulating transcription factors and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature and pH . Long-term exposure to the compound can lead to persistent inhibition of mitochondrial function and increased oxidative stress . These effects have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits antifungal activity without significant toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s toxicity increases sharply beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and detoxification . The compound’s effects on metabolic flux and metabolite levels have been studied, revealing alterations in the levels of key metabolites involved in energy production and oxidative stress .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its interactions with these transporters, affecting its bioavailability and efficacy . Studies have shown that the compound can accumulate in certain tissues, leading to localized effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within mitochondria is essential for its inhibitory effects on the electron transport chain . Additionally, the compound’s presence in other organelles can influence its overall cellular impact .
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2S/c1-23-19(11-12-21-23)16-8-6-15(7-9-16)10-13-22-26(24,25)14-17-4-2-3-5-18(17)20/h2-9,11-12,22H,10,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFYBFDRPVWDJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNS(=O)(=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.